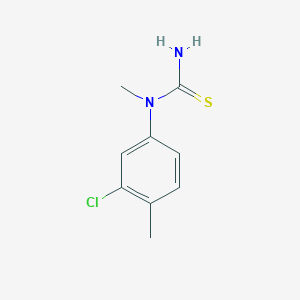
2,5-dimethyl-1-(2-nitrophenyl)pyrrole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethyl-1-(2-nitrophenyl)pyrrole-3-carbaldehyde is an organic compound with the molecular formula C13H12N2O3 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dimethyl-1-(2-nitrophenyl)pyrrole-3-carbaldehyde typically involves the condensation of 2-nitrobenzaldehyde with 2,5-dimethylpyrrole. The reaction is often carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
化学反応の分析
Types of Reactions: 2,5-Dimethyl-1-(2-nitrophenyl)pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in different functionalized pyrrole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrrole derivatives, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2,5-Dimethyl-1-(2-nitrophenyl)pyrrole-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 2,5-dimethyl-1-(2-nitrophenyl)pyrrole-3-carbaldehyde and its derivatives involves interactions with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The pyrrole ring can also participate in binding interactions with proteins and enzymes, influencing their activity .
類似化合物との比較
- 2,5-Dimethyl-1-(3-nitrophenyl)pyrrole-3-carbaldehyde
- 2,5-Dimethyl-1-(4-nitrophenyl)pyrrole-3-carbaldehyde
- 2,5-Dimethyl-1-(2,4-dinitrophenyl)pyrrole-3-carbaldehyde
Comparison: Compared to its analogs, 2,5-dimethyl-1-(2-nitrophenyl)pyrrole-3-carbaldehyde is unique due to the position of the nitro group on the phenyl ring, which can influence its reactivity and biological activity. The specific positioning of substituents can affect the compound’s electronic properties, steric interactions, and overall stability .
特性
分子式 |
C13H12N2O3 |
|---|---|
分子量 |
244.25 g/mol |
IUPAC名 |
2,5-dimethyl-1-(2-nitrophenyl)pyrrole-3-carbaldehyde |
InChI |
InChI=1S/C13H12N2O3/c1-9-7-11(8-16)10(2)14(9)12-5-3-4-6-13(12)15(17)18/h3-8H,1-2H3 |
InChIキー |
XBOYQUYWCCQBHA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(N1C2=CC=CC=C2[N+](=O)[O-])C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





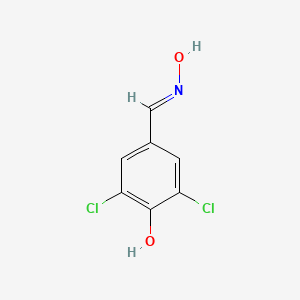

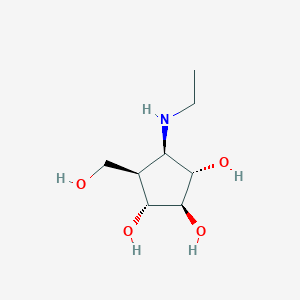

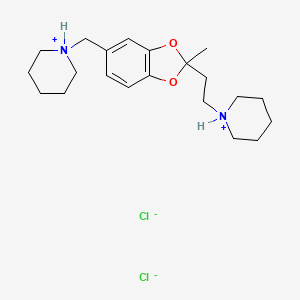
![(Z)-N-[2-[Ethyl(2-hydroxyethyl)amino]ethyl]-9-octadecenamide](/img/structure/B13784395.png)
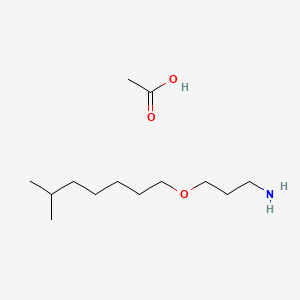
![2-Methyl-2-[(2-methylpropan-2-yl)oxy]propane;3-phenylmethoxy-8-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B13784410.png)
![5-Bromo-spiro[indan-2,2'-(1,3-oxathiane)]](/img/structure/B13784411.png)

